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molecular formula C44H86O4Zn B8631514 Zinc didocosanoate CAS No. 93028-34-3

Zinc didocosanoate

Cat. No. B8631514
M. Wt: 744.5 g/mol
InChI Key: IJQXGKBNDNQWAT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235794

Procedure details

A suspension consisting of 8.5 g zinc oxide (95% active, precipitated, particle size 50μ, density 5.4 g/cm3) and 67.8 g behenic acid (AN 165, titer 75° C., particle size 0.2-0.3 mm.) which has been obtained as a granulate from an aqueous dispersion as described in Example 1 and is contained in 1.3 liters of water, is stirred first for 30 minutes at 60° C. and then heated to 100° C. After agitation for one hour at this temperature the granulate still contains 4.4% free fatty acid. After 2 hours this is reduced to 2.7% and after 3 hours only 2.0% free fatty acid remains.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]([OH:26])(=[O:25])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>O>[C:3]([O-:26])(=[O:25])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:2].[C:3]([O-:26])(=[O:25])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
67.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred first for 30 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AN 165, titer 75° C., particle size 0.2-0.3 mm
CUSTOM
Type
CUSTOM
Details
) which has been obtained as a granulate from an aqueous dispersion
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C
WAIT
Type
WAIT
Details
After 2 hours this is reduced to 2.7% and after 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04235794

Procedure details

A suspension consisting of 8.5 g zinc oxide (95% active, precipitated, particle size 50μ, density 5.4 g/cm3) and 67.8 g behenic acid (AN 165, titer 75° C., particle size 0.2-0.3 mm.) which has been obtained as a granulate from an aqueous dispersion as described in Example 1 and is contained in 1.3 liters of water, is stirred first for 30 minutes at 60° C. and then heated to 100° C. After agitation for one hour at this temperature the granulate still contains 4.4% free fatty acid. After 2 hours this is reduced to 2.7% and after 3 hours only 2.0% free fatty acid remains.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]([OH:26])(=[O:25])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>O>[C:3]([O-:26])(=[O:25])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:2].[C:3]([O-:26])(=[O:25])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
67.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred first for 30 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AN 165, titer 75° C., particle size 0.2-0.3 mm
CUSTOM
Type
CUSTOM
Details
) which has been obtained as a granulate from an aqueous dispersion
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C
WAIT
Type
WAIT
Details
After 2 hours this is reduced to 2.7% and after 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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